Girisopam is classified as a 2,3-benzodiazepine, a subclass of benzodiazepines distinguished by their unique structural and functional characteristics. These compounds typically exhibit anxiolytic, anticonvulsant, muscle relaxant, and sedative effects. Girisopam specifically targets phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to mood and anxiety regulation .
The synthesis of girisopam involves several key steps that utilize palladium-catalyzed reactions. A common approach includes the reaction of o-phenylenediamines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls under controlled conditions to yield the desired benzodiazepine structure .
Girisopam's molecular structure is characterized by a fused benzodiazepine ring system with specific substituents that enhance its pharmacological activity. The compound's structure allows for interaction with various receptors in the central nervous system.
Girisopam undergoes various chemical reactions typical of benzodiazepines, including:
Reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy to confirm product formation and purity .
Girisopam exerts its effects primarily through the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase-10A. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play critical roles in neurotransmission and neuronal signaling.
Girisopam has potential applications in several scientific fields:
2,3-benzodiazepines represent a structurally and pharmacologically distinct subclass of the benzodiazepine family. Girisopam’s core structure comprises a benzodiazepine ring fused at the 2,3-positions, differing critically from the 1,4-positions in classical benzodiazepines like diazepam. Its systematic name is 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, with the molecular formula C18H17ClN2O2 (molar mass: 328.80 g/mol) [2] [5] [10]. Key structural features include:
Table 1: Structural and Chemical Characteristics of Girisopam
Property | Descriptor | Significance |
---|---|---|
Core Structure | 2,3-Benzodiazepine | Differentiates from sedative/hypnotic 1,4-benzodiazepines; dictates unique target interactions |
Molecular Formula | C18H17ClN2O2 | Defines atomic composition and molecular weight (328.80 g/mol) |
CAS Registry Number | 82230-53-3 | Unique chemical identifier |
Key Substituents | 3-Chlorophenyl, 7,8-dimethoxy, 4-methyl | Critical for high-affinity binding to basal ganglia-specific sites [1] [7] |
Stereochemistry | Chiral center at position 5 | Potential for enantiomer-specific activity (racemic mixture typically studied) |
This specific configuration enables selective interaction with neuronal targets within the basal ganglia, contrasting sharply with the widespread GABAA receptor modulation by 1,4-benzodiazepines [1] [3]. The 7,8-dimethoxy groups are particularly crucial for binding affinity to the striatonigral recognition sites [7].
Girisopam was synthesized and developed by EGIS Pharmaceuticals (Budapest, Hungary) during the 1980s as part of a focused effort to explore the psychotropic potential of 2,3-benzodiazepines [2] [4] [10]. This initiative aimed to create anxiolytics lacking the drawbacks (sedation, dependence, cognitive impairment) associated with classical benzodiazepines. Early pharmacological characterization revealed its distinctive profile:
Despite promising preclinical results, girisopam's development was discontinued after Phase I clinical trials for anxiety disorders and major depressive disorder [10]. Nevertheless, it remains a critical pharmacological tool for deciphering basal ganglia circuitry and novel anxiolytic targets.
Girisopam exemplifies the profound pharmacological divergence achievable within the benzodiazepine chemical scaffold when the ring fusion points and substituents are altered.
Receptor Target Specificity vs. Classical Benzodiazepines:Classical 1,4-benzodiazepines (e.g., diazepam, lorazepam) exert effects primarily via allosteric modulation of GABAA receptors, enhancing inhibitory neurotransmission throughout the CNS. Girisopam and other 2,3-benzodiazepines (e.g., tofisopam, nerisopam) do not bind to the benzodiazepine site on GABAA receptors [1] [6]. Their effects are mediated through the specific, high-affinity sites concentrated solely in the basal ganglia, likely influencing striatal output pathways and downstream neurotransmitter systems (dopamine, opioids) [1] [3] [7].
Pharmacological Profile Contrasts:The functional consequences of this target divergence are significant:
Table 2: Pharmacological Comparison of Girisopam with Classical Benzodiazepines and Related 2,3-Benzodiazepines
Feature | Classical 1,4-BZD (e.g., Diazepam) | Girisopam (2,3-BZD) | Tofisopam (2,3-BZD) |
---|---|---|---|
Primary Molecular Target | GABAA Receptor | Basal Ganglia-Specific Binding Site | Basal Ganglia-Specific Binding Site / PDEs [6] [8] |
Anxiolytic Activity | Yes | Yes | Yes |
Sedation / Hypnosis | Prominent | Absent [2] [4] | Absent |
Muscle Relaxation | Prominent | Absent [2] [4] | Absent |
Anticonvulsant Activity | Prominent | Absent [2] | Absent |
Psychomotor Impairment | Yes | No | No |
Addiction Liability | Significant risk | No evidence in preclinical models [1] [4] | Low risk |
Striatal Fos Induction | Not specific | Strong in dorsomedial/lateral striatum, globus pallidus [1] [3] | Reported |
Interaction with Opioid Systems | Limited | Potentiation of morphine effects [1] [3] | Modest |
PDE Inhibition | Not reported | Not primary mechanism | PDE4A1 > PDE10A1 > PDE3 > PDE2A3 [6] [8] |
Mechanistic Distinction Among 2,3-Benzodiazepines: While sharing the core structure and lack of GABAA action, 2,3-benzodiazepines exhibit mechanistic nuances. Girisopam has the highest known affinity for the basal ganglia binding site among its analogs [1] [4]. Recent research on the related compound tofisopam suggests inhibition of phosphodiesterase (PDE) isoenzymes, particularly PDE4A1 (IC50 ~0.42 µM) and PDE10A1 (IC50 ~0.92 µM), as a potential mechanism [6] [8]. PDE10A is highly enriched in striatal medium spiny neurons – precisely the location of girisopam binding sites. This suggests Girisopam's effects could involve modulation of striatal cAMP/cGMP signaling and subsequent protein phosphorylation, aligning with early hypotheses about its role in signal transduction [1] [6] [8]. Its binding might influence PDE function or localization within the striatonigral pathway.
Therapeutic Implications: The absence of sedation, cognitive impairment, and apparent low abuse potential positions 2,3-benzodiazepines like girisopam as prototypes for "atypical" anxiolytics and potential investigational agents for disorders involving basal ganglia dysfunction (e.g., certain anxiety subtypes, negative symptoms of psychosis, addiction) [1] [3] [6]. Their unique mechanism offers a pathway to circumvent limitations of current benzodiazepine therapies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0